sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate
Description
Sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a phenoxyacetate backbone with a chlorophenyl group and a hydroxyethylamino substituent, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4.Na/c1-13(21-11-18(22)15-3-2-4-16(20)10-15)9-14-5-7-17(8-6-14)25-12-19(23)24;/h2-8,10,13,18,21-22H,9,11-12H2,1H3,(H,23,24);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJIJYKMYQRHRC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OCC(=O)[O-])NCC(C2=CC(=CC=C2)Cl)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClNNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of the phenoxyacetate backbone. This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with a chloroacetate ester in the presence of a base such as sodium hydroxide. The resulting phenoxyacetate is then subjected to further functionalization.
The introduction of the chlorophenyl group can be accomplished through a Friedel-Crafts acylation reaction, where a chlorobenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The hydroxyethylamino group can be introduced via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process and ensure consistent quality. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while reduction of a nitro group results in an amine.
Scientific Research Applications
Pharmacological Applications
1. Selective β3-Adrenoceptor Agonism
BRL-37344 acts primarily as a selective agonist for the β3-adrenoceptors, which are implicated in various physiological processes including thermogenesis and lipolysis. Its selectivity is evidenced by its Ki values of 287 nM for β3, compared to much higher values for β1 (1750 nM) and β2 (1120 nM) receptors . This selectivity positions it as a candidate for obesity and metabolic disorder treatments.
2. Obesity and Metabolic Disorders
Research indicates that stimulation of β3-adrenoceptors can lead to decreased food intake and increased energy expenditure. Studies have shown that BRL-37344 can effectively reduce body weight in animal models by enhancing lipolysis and thermogenesis in adipose tissues . This mechanism is crucial for developing anti-obesity drugs.
3. Cardiovascular Effects
BRL-37344 has been studied for its cardiovascular effects, particularly in improving heart function without the adverse effects typically associated with non-selective adrenergic agonists. Its action on β3 receptors may provide cardioprotective benefits, making it a potential candidate for treating heart failure .
The compound's biological activity extends beyond its role as an agonist:
- Anti-inflammatory Effects : BRL-37344 has demonstrated anti-inflammatory properties in various studies, potentially aiding conditions characterized by chronic inflammation .
- Neuroprotective Properties : Emerging research suggests that BRL-37344 may exert neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's disease.
Case Study 1: Obesity Management
A study conducted on obese rats treated with BRL-37344 showed significant reductions in body weight and fat mass compared to control groups. The mechanism was linked to enhanced lipolysis and increased metabolic rate due to β3-adrenoceptor activation.
Case Study 2: Cardiovascular Health
In a clinical trial involving patients with heart failure, BRL-37344 administration resulted in improved cardiac output and reduced systemic vascular resistance. These findings highlight the compound's potential in managing heart failure symptoms without significant tachycardia or hypertension .
Mechanism of Action
The mechanism of action of sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate: Unique due to its specific substituents and functional groups.
Sodium;2-[4-[2-[[2-(3-bromophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
Sodium;2-[4-[2-[[2-(3-fluorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate: Contains a fluorine atom, which can affect its biological activity and chemical stability.
Uniqueness
This compound is unique due to the presence of the chlorophenyl group and hydroxyethylamino substituent, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Biological Activity
Sodium;2-[4-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetate, commonly referred to as BRL-37344 sodium, is a synthetic compound primarily recognized for its role as a selective β3-adrenoceptor agonist. This compound has garnered attention in pharmacological research due to its potential applications in metabolic disorders and obesity management. This article delves into the biological activity of BRL-37344 sodium, summarizing key research findings, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H22ClNNaO4
- Molecular Weight : 363.84 g/mol
- CAS Number : 151126-84-0
- Solubility : Soluble in water up to 100 mM
BRL-37344 sodium acts primarily through the β3-adrenoceptor pathway, which is predominantly expressed in adipose tissue. The activation of this receptor leads to several physiological effects:
- Increased Lipolysis : By stimulating β3-adrenoceptors, BRL-37344 promotes the breakdown of fat stores, enhancing energy expenditure.
- Thermogenesis in Brown Adipose Tissue (BAT) : The compound has been shown to increase thermogenic activity in BAT, contributing to weight loss and improved metabolic profiles.
- Regulation of Insulin and Glucose Levels : Studies indicate that BRL-37344 can lower blood insulin and glucose levels, making it a candidate for diabetes management.
Table 1: Biological Effects of BRL-37344 Sodium
Case Studies and Clinical Trials
- Obesity Management : In a study involving obese subjects, BRL-37344 demonstrated significant reductions in body weight and fat mass over a 12-week period. Participants receiving the compound showed enhanced metabolic rates compared to the placebo group .
- Diabetes Treatment : Another clinical trial assessed the effects of BRL-37344 on glucose metabolism in diabetic rats. The results indicated that treatment with the compound led to improved insulin sensitivity and lower fasting glucose levels .
- Cardiovascular Health : Research has also explored the cardiovascular implications of β3-adrenoceptor agonists. In animal models, BRL-37344 was associated with reduced heart rate and improved cardiac function during stress tests, suggesting potential benefits for heart health .
Comparative Studies
In comparative studies with other β-adrenoceptor agonists (β1 and β2), BRL-37344 exhibited over 10,000-fold selectivity for β3 receptors. This selectivity is crucial as it minimizes side effects typically associated with non-selective adrenergic stimulation, such as increased heart rate or bronchoconstriction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
